molecular formula C18H18N2O B2861058 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-20-0

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2861058
CAS No.: 852136-20-0
M. Wt: 278.355
InChI Key: BVOCZPSJLBAZPQ-UHFFFAOYSA-N
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Description

“2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a complex organic compound. It contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Scientific Research Applications

Anomalous Substituent Effects in Chemical Reactions

One study investigates anomalous substituent effects in the Bischler-Napieralski reaction, highlighting the complex chemical behavior of related compounds under certain conditions. This research provides insights into the synthetic pathways that could potentially involve "2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide" or similar compounds (Ishikawa et al., 2000).

Pharmacological Evaluation of Analogous Compounds

Another study focuses on the synthesis and pharmacological evaluation of a novel compound as an AT1 receptor antagonist with anti-hypertension and anti-tumor effects, demonstrating the therapeutic potential of structurally related benzamide derivatives (Xiaolu Bao et al., 2015).

Antibacterial Activity

Research on the synthesis and characterization of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, reveals its crystalline structure and antibacterial activity, suggesting potential biomedical applications for similar benzamide compounds (Farook Adam et al., 2016).

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, including discussions on methyl functionality and interactions, provides insights into the design of supramolecular materials, which could be relevant for materials science applications involving "2-methyl-N-((2-methyl-1H-indol-5-yl)methyl)benzamide" (P. Yadav & Amar Ballabh, 2020).

Colorimetric Sensing

The synthesis and study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions highlight the potential of similar benzamide compounds in chemical sensing applications (E. A. Younes et al., 2020).

Properties

IUPAC Name

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-5-3-4-6-16(12)18(21)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCZPSJLBAZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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